3-Fluoro-1-nitropropane
Overview
Description
3-Fluoro-1-nitropropane is a chemical compound with the molecular formula C3H6FNO2 and a molecular weight of 107.08 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Fluoro-1-nitropropane is 1S/C3H6FNO2/c4-2-1-3-5(6)7/h1-3H2 . This indicates that the molecule consists of three carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms.Physical And Chemical Properties Analysis
3-Fluoro-1-nitropropane is a liquid at room temperature . It has a molecular weight of 107.08 .Scientific Research Applications
Cyclic Derivatives and Reactivity
Research has explored the preparation and nitrolysis of cyclic derivatives of 3-fluoro-1-nitropropane, noting differences in reactivity compared to similar compounds. This study highlighted the unique behavior of 3-fluoro-1-nitropropane in these reactions, indicating potential applications in specialized chemical syntheses (Sviridov, Gafurov, Korepin, & Eremenko, 1973).
Synthesis of Esters
Another study focused on the synthesis of esters of 3-fluoro-3-nitroacrylic acid using 1,3-difluoro-1,1,3,3-tetranitropropane, highlighting the compound's utility in producing various esters with potential industrial applications (Oreshko, Lagodzinskaya, & Eremenko, 1989).
Energetic Compounds Research
In the field of pyrotechnics, 3-fluoro-1-nitropropane derivatives have been investigated for use as binders in pyrotechnic applications. This research underscores the compound's relevance in developing high-energy materials (Baum, Berkowitz, & Vinson, 1981).
Pyrolysis Studies
The pyrolysis of nitropropane, including 3-fluoro-1-nitropropane, has been studied using molecular-beam mass spectrometry. This research is valuable for understanding the chemical reactions and breakdown processes of nitropropane derivatives at high temperatures, which is crucial in various industrial processes (He, Song, Zhuang, Yang, Meng, & Xu, 2021).
Safety And Hazards
Future Directions
Nitroalkanes and their derivatives have been utilized for more than 50 years in the synthesis and formulation of small molecule pharmaceuticals . The full potential of this novel class of compounds is often overlooked by synthetic chemists during drug discovery and development . Therefore, there is potential for further exploration and application of compounds like 3-Fluoro-1-nitropropane in the future.
properties
IUPAC Name |
1-fluoro-3-nitropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO2/c4-2-1-3-5(6)7/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLREOOVLIJFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196757 | |
Record name | Propane, 3-fluoro-1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-1-nitropropane | |
CAS RN |
462-24-8 | |
Record name | Propane, 3-fluoro-1-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 3-fluoro-1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.